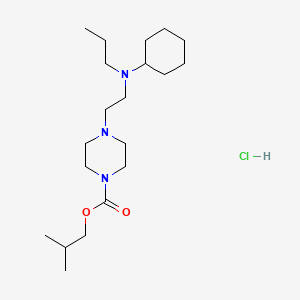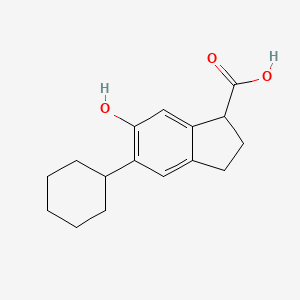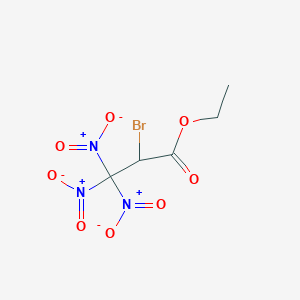![molecular formula C9H15N3O B14688526 3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile CAS No. 34449-93-9](/img/structure/B14688526.png)
3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxypropyl group attached to an azanediyl linkage, which is further connected to dipropanenitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile typically involves the reaction of 3,3’-[(2-Hydroxyethyl)azanediyl]dipropionic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the environmental impact and production costs.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often include controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxypropyl group and azanediyl linkage play crucial roles in its activity, allowing it to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways and produce desired effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[(2-Hydroxyethyl)azanediyl]dipropionic acid: This compound has a similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
3,3’-[(5-Cyanopentyl)azanediyl]dipropanenitrile: This compound features a cyanopentyl group, offering different chemical properties and applications.
Uniqueness
3,3’-[(2-Hydroxypropyl)azanediyl]dipropanenitrile is unique due to its specific hydroxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
34449-93-9 |
|---|---|
Fórmula molecular |
C9H15N3O |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3-[2-cyanoethyl(2-hydroxypropyl)amino]propanenitrile |
InChI |
InChI=1S/C9H15N3O/c1-9(13)8-12(6-2-4-10)7-3-5-11/h9,13H,2-3,6-8H2,1H3 |
Clave InChI |
LZBQXOXIXBRYHD-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CCC#N)CCC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)


![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
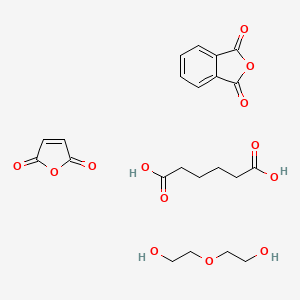
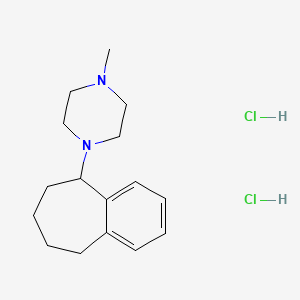
![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
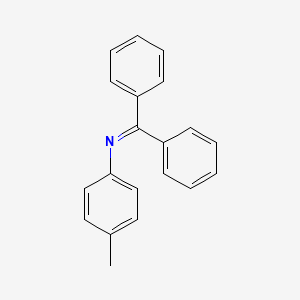
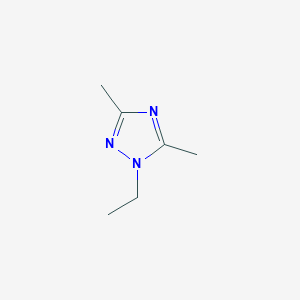
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
